

Spectroscopic Profile of 2,2-Dimethyl-3-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-heptanol

Cat. No.: B100318

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-heptanol** (CAS No: 19549-70-3), a secondary alcohol with the molecular formula C₉H₂₀O. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and experimentally observed data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed chemical shifts for **2,2-Dimethyl-3-heptanol**.

¹H NMR Data

The ¹H NMR spectrum of **2,2-Dimethyl-3-heptanol** is characterized by distinct signals corresponding to the different proton environments in the molecule. The presence of a hydroxyl group introduces a broad singlet, the chemical shift of which can vary with concentration and solvent.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OH	1.5 - 3.0	broad s	1H
H-3	3.2 - 3.5	m	1H
H-4	1.2 - 1.6	m	2H
H-5	1.2 - 1.6	m	2H
H-6	1.2 - 1.6	m	2H
H-7	0.8 - 1.0	t	3H
C(CH ₃) ₃	0.8 - 1.0	s	9H

Note: Predicted chemical shifts are based on standard correlation tables and may vary from experimental values.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (CH ₃ of t-butyl)	~26
C-2 (quaternary)	~35
C-3 (CH-OH)	~78
C-4 (CH ₂)	~34
C-5 (CH ₂)	~28
C-6 (CH ₂)	~23
C-7 (CH ₃)	~14

Note: Predicted chemical shifts are based on standard correlation tables and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2-Dimethyl-3-heptanol** is dominated by a strong, broad absorption band corresponding to the O-H stretch of the alcohol group.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
2960 - 2870	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of **2,2-Dimethyl-3-heptanol** is expected to show a weak or absent molecular ion peak due to the facile fragmentation of alcohols. Key fragmentation pathways include alpha-cleavage and dehydration. Experimentally observed prominent peaks are at m/z 69, 87, and 41.

m/z	Relative Intensity (%)	Proposed Fragment
144	< 1	[M] ⁺ (Molecular Ion)
126	Low	[M - H ₂ O] ⁺
87	High	[M - C ₄ H ₉] ⁺ (alpha-cleavage)
69	High	[C ₅ H ₉] ⁺ (from dehydration product)
57	Medium	[C ₄ H ₉] ⁺ (t-butyl cation)
41	High	[C ₃ H ₅] ⁺ (allyl cation)

Note: The fragmentation pattern and relative intensities are predictive and can be influenced by the specific ionization and analysis conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **2,2-Dimethyl-3-heptanol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

A drop of neat **2,2-Dimethyl-3-heptanol** is placed between two sodium chloride or potassium bromide plates to form a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a drop of the sample is placed directly on the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of

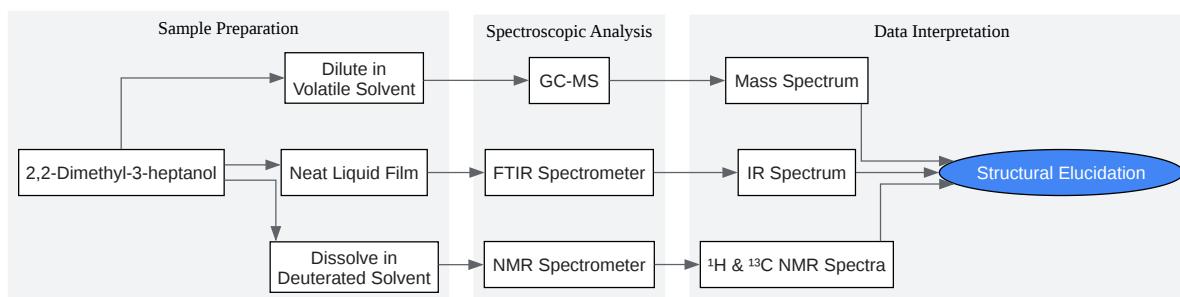
4000-400 cm^{-1} . A background spectrum of the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **2,2-Dimethyl-3-heptanol** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

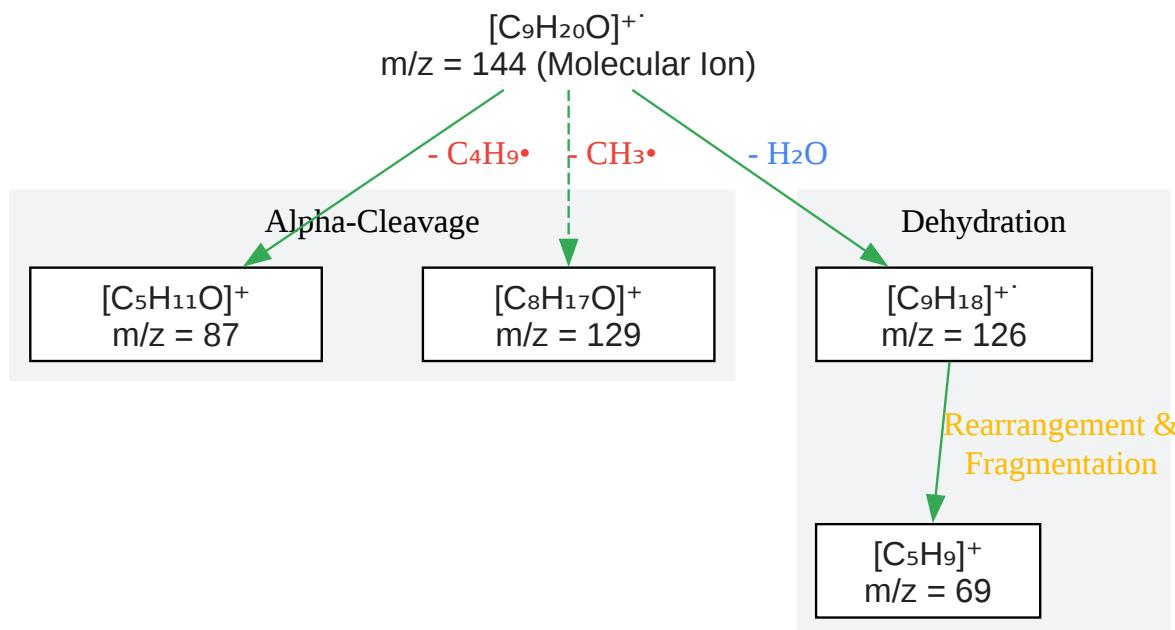
Spectroscopic Analysis Workflow



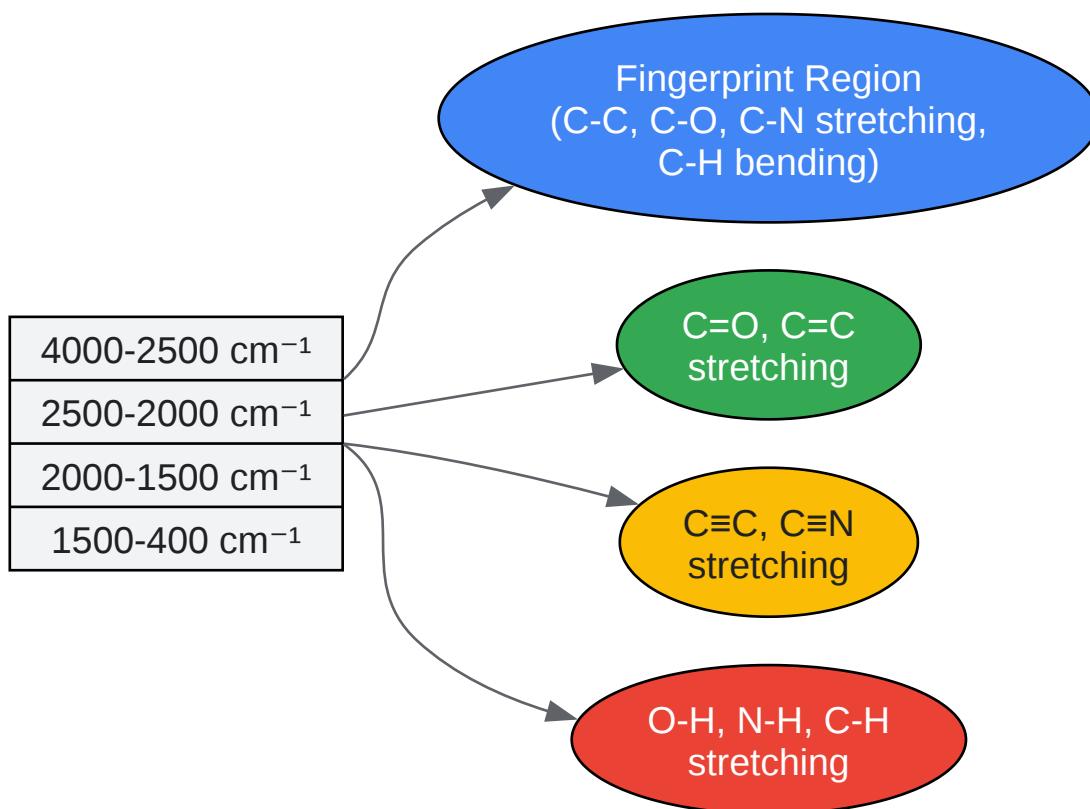
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Caption: General workflow for the spectroscopic analysis of **2,2-Dimethyl-3-heptanol**.

Mass Spectrometry Fragmentation of 2,2-Dimethyl-3-heptanol



Functional Group Assignments



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- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms\]](https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms)

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